molecular formula C7H11N7O B14502537 N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide CAS No. 64437-71-4

N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide

Cat. No.: B14502537
CAS No.: 64437-71-4
M. Wt: 209.21 g/mol
InChI Key: FBPYEQJZNXUKBO-UHFFFAOYSA-N
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Description

N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide is a compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes a triazine ring substituted with amino groups and a prop-2-enamide moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide typically involves the sequential substitution of the triazine ring. One common method starts with cyanuric chloride, which undergoes nucleophilic substitution with amines to introduce the amino groups at the 4 and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazines .

Scientific Research Applications

N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or antitumor effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide moiety. This structural feature contributes to its distinct chemical properties and reactivity, setting it apart from other similar compounds .

Properties

CAS No.

64437-71-4

Molecular Formula

C7H11N7O

Molecular Weight

209.21 g/mol

IUPAC Name

N-[[(4,6-diamino-1,3,5-triazin-2-yl)amino]methyl]prop-2-enamide

InChI

InChI=1S/C7H11N7O/c1-2-4(15)10-3-11-7-13-5(8)12-6(9)14-7/h2H,1,3H2,(H,10,15)(H5,8,9,11,12,13,14)

InChI Key

FBPYEQJZNXUKBO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCNC1=NC(=NC(=N1)N)N

Origin of Product

United States

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